molecular formula C13H8N2O B2656297 3-Hydroxypyrido[1,2-a]indole-10-carbonitrile CAS No. 339106-98-8

3-Hydroxypyrido[1,2-a]indole-10-carbonitrile

Cat. No.: B2656297
CAS No.: 339106-98-8
M. Wt: 208.22
InChI Key: OPRUTASSYAGEDI-UHFFFAOYSA-N
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Description

3-Hydroxypyrido[1,2-a]indole-10-carbonitrile is a chemical compound with the molecular formula C13H8N2O and a molecular weight of 208.22 g/mol . This compound is known for its unique structure, which includes a pyridoindole core with a hydroxyl group at the 3-position and a carbonitrile group at the 10-position. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxypyrido[1,2-a]indole-10-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent introduction of the hydroxyl and carbonitrile groups . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxypyrido[1,2-a]indole-10-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carbonitrile group can produce amines .

Mechanism of Action

The mechanism of action of 3-Hydroxypyrido[1,2-a]indole-10-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonitrile groups play a crucial role in its reactivity and binding to biological molecules. The compound can interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxyindole: Similar structure but lacks the pyrido ring and carbonitrile group.

    Pyrido[1,2-a]indole: Lacks the hydroxyl and carbonitrile groups.

    Indole-3-carbonitrile: Lacks the pyrido ring and hydroxyl group.

Uniqueness

3-Hydroxypyrido[1,2-a]indole-10-carbonitrile is unique due to the presence of both the hydroxyl and carbonitrile groups on the pyridoindole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-hydroxypyrido[1,2-a]indole-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O/c14-8-11-10-5-4-9(16)7-13(10)15-6-2-1-3-12(11)15/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRUTASSYAGEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(N2C=C1)C=C(C=C3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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